N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide side chain bearing a 3-chloro-4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-13-4-2-1-3-12(13)16-7-8-18(26)24(23-16)10-17(25)22-11-5-6-15(21)14(20)9-11/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSBCICNLPXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluoroaniline and 2-chlorobenzoyl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The intermediate products are then subjected to further reactions, including cyclization and acylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
Key Observations
Substituent Effects on Bioactivity :
- Chloro/Fluoro Groups : The target compound’s dual chloro/fluoro substitution likely improves membrane permeability and resistance to oxidative metabolism compared to methoxy or methylthio groups .
- Piperazine Derivatives : Compounds like 6c () incorporate piperazine rings, which may enhance solubility and receptor interaction but increase molecular weight (~564 vs. ~368 for the target compound) .
Synthetic Challenges :
- Yields vary significantly based on substituent complexity. For example, 8a () achieved only 10% yield due to steric bulk from the methylthio-benzyl group, whereas simpler analogs (e.g., 6c ) showed higher yields (42–63%) .
Functional Group Contributions: Pyridazinone Core: Common to all analogs, this heterocycle provides a planar structure for π-π stacking in target binding .
Research Findings and Implications
Pharmacological Potential
While direct data for the target compound are lacking, analogs with pyridazinone-acetamide scaffolds (e.g., ) have shown activity as acetylcholinesterase inhibitors or formyl peptide receptor modulators. The target compound’s halogenated aryl groups may confer improved potency or selectivity compared to methoxy- or thioether-containing derivatives .
Structure-Activity Relationships (SAR)
- Halogen Substitution : Chloro/fluoro groups at meta/para positions enhance lipophilicity and metabolic stability.
- Bulkier Substituents : Piperazine or benzyl groups (e.g., ) may improve target affinity but reduce bioavailability due to increased molecular weight .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Chemical Formula : C16H13ClF2N4O
- Molecular Weight : 336.68 g/mol
- CAS Number : 877-90-7
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in cancer progression, akin to other compounds that target histone deacetylases (HDACs) and related pathways.
Antitumor Activity
In vitro studies have demonstrated significant antitumor activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, particularly against liver and breast cancer cell lines.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound significantly increased the rate of apoptosis in HepG2 cells. The apoptosis rates were observed as follows:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| Control | 5.83 |
| 1 | 14.08 |
| 3 | 19.11 |
| 9 | 28.83 |
This suggests that the compound effectively promotes apoptosis in a dose-dependent manner, contributing to its antitumor activity.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing context for the potential applications of this compound:
- Study on HDAC Inhibition : A related compound demonstrated class I selectivity in inhibiting HDACs, leading to significant tumor growth inhibition in xenograft models . This suggests that similar mechanisms may be at play for this compound.
- Combination Therapy : Research indicated that combining HDAC inhibitors with traditional chemotherapeutics enhanced antitumor efficacy . This opens avenues for exploring combination therapies involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
